molecular formula C6H10O2S B2913923 Methyl 3-(ethylsulfanyl)prop-2-enoate CAS No. 15904-87-7

Methyl 3-(ethylsulfanyl)prop-2-enoate

Cat. No.: B2913923
CAS No.: 15904-87-7
M. Wt: 146.2
InChI Key: HPXPBKCQLFPGCE-UHFFFAOYSA-N
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Description

Methyl 3-(ethylsulfanyl)prop-2-enoate is an α,β-unsaturated ester featuring a sulfur-containing substituent (ethylsulfanyl group) at the β-position. Its structure comprises a methyl ester linked to a prop-2-enoate backbone, with the ethylsulfanyl (–S–C₂H₅) moiety introducing weak electron-donating effects via the sulfur atom. This compound is likely utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution at the sulfur center or Michael additions at the α,β-unsaturated ester.

Properties

IUPAC Name

methyl (E)-3-ethylsulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXPBKCQLFPGCE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(ethylsulfanyl)prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acrylate with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the thiol to the acrylate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(ethylsulfanyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(ethylsulfanyl)prop-2-enoate involves its reactivity due to the presence of the ester and ethylsulfanyl groups. The ester group can undergo hydrolysis or reduction, while the ethylsulfanyl group can participate in oxidation or substitution reactions. These reactions are facilitated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis
Compound Name Key Substituent Electronic Effect Reactivity Profile Reference
Methyl 3-(ethylsulfanyl)prop-2-enoate Ethylsulfanyl (–S–C₂H₅) Weak electron-donating Nucleophilic substitution at sulfur; α,β-unsaturated ester reactivity N/A
Methyl 3-[(6-nitroquinazolinone)sulfanyl]propanoate Quinazolinone-sulfanyl Electron-withdrawing (nitro group) Stabilized by aromatic conjugation; potential bioactivity
Methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate Chlorosulfonylphenyl (–SO₂Cl–C₆H₄) Strong electron-withdrawing High reactivity toward nucleophiles (e.g., amines, alcohols)
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl (–SO₂–CH₃) Strong electron-withdrawing Acidic α-hydrogens; potential for elimination or condensation
2.2. Detailed Comparative Findings

The α,β-unsaturated ester moiety allows conjugate additions or cycloadditions. Quinazolinone-Sulfanyl (): The nitro-substituted quinazolinone ring introduces strong electron-withdrawing effects, stabilizing the sulfanyl group and reducing its nucleophilic substitution propensity. This compound’s aromatic system may facilitate π-π stacking in crystal lattices or receptor binding in biological systems . Chlorosulfonylphenyl (): The chlorosulfonyl group (–SO₂Cl) is highly electron-withdrawing, activating the phenyl ring toward electrophilic substitution. The –SO₂Cl group also serves as a leaving group, enabling reactions with nucleophiles (e.g., amines to form sulfonamides) . Methylsulfonyl (): The sulfonyl group (–SO₂–) withdraws electrons strongly, increasing the acidity of α-hydrogens. This property is critical in reactions requiring deprotonation, such as enolate formation or participation in condensation reactions .

Electronic and Steric Considerations The target compound’s ethylsulfanyl group imposes minimal steric hindrance compared to the bulky quinazolinone () or phenyl-chlorosulfonyl () groups. The conjugated α,β-unsaturated ester in ’s compound may exhibit higher thermal stability due to resonance delocalization, whereas the saturated propanoate ester in lacks this stabilization.

Chemical Synthesis: The chlorosulfonylphenyl compound () is a versatile intermediate for synthesizing sulfonamides or sulfonate esters , while the methylsulfonyl derivative () may serve in polymer chemistry due to its acidic protons .

Biological Activity

Methyl 3-(ethylsulfanyl)prop-2-enoate is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as methyl thioacrylate, features a double bond and a sulfanyl group that may influence its reactivity and biological interactions. Its molecular formula is C6H10O2SC_6H_{10}O_2S, and it has a molecular weight of approximately 150.21 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the ethylsulfanyl group may enhance these effects by interacting with microbial membranes.
  • Antioxidant Properties : Research indicates that compounds containing sulfanyl groups can exhibit antioxidant activity, potentially neutralizing free radicals and reducing oxidative stress in biological systems.
  • Anticancer Potential : Some studies have suggested that analogs of this compound may inhibit cancer cell proliferation. The mechanism could involve the induction of apoptosis or cell cycle arrest in tumor cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their activity. This could involve interaction with glutathione S-transferases (GSTs), which play a role in detoxification processes .
  • Modulation of Signaling Pathways : There is potential for this compound to affect signaling pathways related to inflammation or cell survival, possibly through the modulation of NF-kB or MAPK pathways.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines:

  • Cytotoxicity Assays : In human cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potential for therapeutic use .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antioxidant Activity : The DPPH radical scavenging assay indicated that this compound exhibited significant antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage.

Data Tables

Biological ActivityAssay TypeResult
AntimicrobialMIC against E. coli32 µg/mL
AntimicrobialMIC against S. aureus16 µg/mL
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
CytotoxicityHuman Cancer Cell LinesIC50 = 15 µg/mL

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